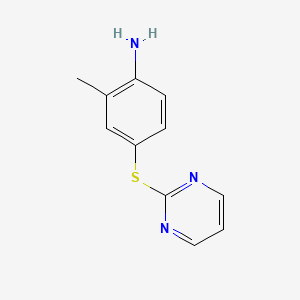

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline

Description

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline (CAS: 1155909-91-3) is an aromatic amine derivative featuring a pyrimidine ring connected via a sulfur bridge to a substituted aniline moiety. Its molecular formula is C₁₁H₁₁N₃S, with a molecular weight of 217.29 g/mol . The compound is characterized by the presence of a pyrimidin-2-ylsulfanyl group at the para position of the aniline ring and a methyl substituent at the ortho position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .

Properties

IUPAC Name |

2-methyl-4-pyrimidin-2-ylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3S/c1-8-7-9(3-4-10(8)12)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQQDMCLEHUURT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC2=NC=CC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline typically involves the nucleophilic aromatic substitution reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C . This reaction yields the desired product with high purity and yield.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of bulk custom synthesis and procurement methods to meet the demand for this compound in various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the pyrimidin-2-ylsulfanyl group to a thiol group.

Substitution: The compound can undergo nucleophilic aromatic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Kinase Inhibition

Recent studies have highlighted the efficacy of 2-methyl-4-(pyrimidin-2-ylsulfanyl)aniline as a dual inhibitor of Mer and c-Met kinases. These kinases are often overexpressed in various tumors, making them ideal targets for cancer therapy.

- Inhibitory Activity : Compounds derived from this structure have shown significant inhibitory activities against Mer kinase with IC50 values as low as 8.1 nM, indicating strong potency . The inhibition of c-Met kinase, although weaker, still presents a viable therapeutic avenue with IC50 values ranging from 144.0 to 8897.0 nM depending on the specific derivative .

Structure-Activity Relationship (SAR) Studies

The relationship between the chemical structure of this compound and its biological activity has been extensively studied. Variations in substitution patterns on the aniline ring have been correlated with changes in inhibitory potency.

- Substitution Effects : Para-substituted compounds demonstrated superior activity compared to meta-substituted ones, suggesting that the position of substituents plays a crucial role in binding affinity and overall efficacy .

Molecular Docking Studies

Molecular docking studies have been employed to elucidate the binding interactions between this compound derivatives and their target kinases.

- Binding Mechanism : The docking results indicated that specific functional groups within the compound can form critical hydrogen bonds and π-π interactions with key amino acids in the active sites of Mer and c-Met kinases, supporting the observed inhibitory activities .

Case Study 1: Dual Kinase Inhibition

A recent publication detailed the synthesis and evaluation of several derivatives based on this compound, confirming their role as dual inhibitors of Mer and c-Met kinases. The study utilized both in vitro assays and molecular docking to validate the compounds' efficacy and binding profiles .

Case Study 2: SAR Optimization

Another study focused on optimizing the SAR of related compounds by varying substituents on the aniline ring. This research demonstrated that specific modifications could significantly enhance kinase inhibition, leading to compounds that could serve as leads for further drug development .

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline involves its interaction with specific molecular targets and pathways. The pyrimidine ring in the compound is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline

- Molecular Formula : C₁₃H₁₁N₃S₂

- Molecular Weight : 273.37 g/mol

- Key Differences: The pyrimidine ring in this compound is fused with a thiophene group (thieno[2,3-d]pyrimidine), replacing the standalone pyrimidine ring in the target compound . The sulfur bridge connects to the thienopyrimidine system instead of a simple pyrimidine, increasing molecular weight by ~56 g/mol. Implications:

- Higher lipophilicity (logP) compared to the target compound, influencing pharmacokinetic properties.

3-(2-Methyl-4-pyrimidinyl)aniline

- Molecular Formula : C₁₁H₁₁N₃

- Molecular Weight : 185.23 g/mol

- Key Differences :

- Reduced steric hindrance and polarity compared to the target compound.

- Potential for different reactivity patterns in nucleophilic substitution or cross-coupling reactions .

2-Methyl-4-(heptafluoroisopropylaniline)

N-(4-Methyl-6-prop-1-ynylpyrimidin-2-yl)aniline (Mepanipyrim)

- Molecular Formula : C₁₄H₁₄N₄

- Molecular Weight : 242.29 g/mol

- Key Differences :

- Alkyne group enables click chemistry applications, unlike the sulfur bridge in the target compound.

- Known as a fungicide, highlighting divergent biological activity compared to the target compound .

Comparative Analysis of Key Properties

| Property | 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline | 2-((5-Methylthieno[2,3-d]pyrimidin-4-yl)thio)aniline | 3-(2-Methyl-4-pyrimidinyl)aniline | 2-Methyl-4-(heptafluoroisopropylaniline) |

|---|---|---|---|---|

| Molecular Weight | 217.29 g/mol | 273.37 g/mol | 185.23 g/mol | 287.17 g/mol |

| Sulfur Content | 1 S atom | 2 S atoms | 0 S atoms | 0 S atoms |

| Key Functional Groups | Pyrimidinylsulfanyl | Thienopyrimidinylsulfanyl | Pyrimidinyl | Heptafluoroisopropyl |

| Lipophilicity (logP) | ~2.5 (estimated) | ~3.2 (estimated) | ~1.8 (estimated) | ~4.0 (estimated) |

| Applications | Pharmaceutical intermediates | Bioactive molecules | Heterocyclic synthesis | Fluorinated materials |

Biological Activity

2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. With the molecular formula C₁₁H₁₁N₃S and a molecular weight of 217.29 g/mol, this compound has been studied primarily for its biological activities, particularly as an inhibitor of various kinases involved in cancer progression.

Structural Characteristics

The compound features a methyl group, an aniline moiety, and a pyrimidine ring with a sulfanyl substituent. This specific arrangement allows for diverse interactions with biological targets, enhancing its potential efficacy in therapeutic contexts.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

- Kinase Inhibition : It has been identified as a dual inhibitor of Mer and c-Met kinases, which are overexpressed in various tumors.

- Anti-inflammatory Effects : The compound shows promise in modulating inflammatory pathways, potentially offering therapeutic strategies for inflammatory diseases.

- Antiproliferative Activity : Exhibits significant antiproliferative effects on cancer cell lines.

The mechanism by which this compound exerts its effects involves binding to the active sites of target kinases. Molecular docking studies reveal that it forms critical hydrogen bonds and hydrophobic interactions with these enzymes, enhancing its inhibitory potential. For instance, compound derivatives have shown IC50 values of 18.5 ± 2.3 nM and 33.6 ± 4.3 nM against Mer and c-Met kinases, respectively.

Kinase Inhibition Studies

A study focused on the synthesis and evaluation of several derivatives of this compound demonstrated its effectiveness as a kinase inhibitor. The derivatives were tested using in vitro assays to determine their inhibitory activity against Mer and c-Met kinases. The results indicated that the compound could significantly inhibit kinase activity at low concentrations, supporting its potential as a targeted therapy for cancer treatment .

Anti-inflammatory Research

In another research context, the anti-inflammatory properties of pyrimidine derivatives related to this compound were explored. The studies showed that these derivatives could inhibit key inflammatory mediators, suggesting that this compound may play a role in developing anti-inflammatory drugs.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(Pyrimidin-2-ylthio)aniline | Pyrimidine ring with thioether linkage | Kinase inhibition |

| 2-Amino-4-(pyrimidin-2-yl)phenol | Hydroxyl group on phenol | Antimicrobial activity |

| 3-Methyl-4-(pyrimidin-2-ylthio)aniline | Methyl substitution on aniline | Potential anti-inflammatory effects |

| 4-(Thiazol-2-ylthio)aniline | Thiazole instead of pyrimidine | Anticancer properties |

The unique combination of methyl and pyrimidine functionalities in this compound enhances its biological activity compared to similar compounds .

Q & A

Basic Research Questions

Q. What are the effective synthetic routes for 2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, reacting 2-methyl-4-aminothiophenol with 2-chloropyrimidine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) can yield the target product. Optimization includes controlling stoichiometry (1:1.2 molar ratio of aniline to pyrimidine), inert atmosphere (N₂/Ar), and monitoring progress via TLC or HPLC . A modified approach involves using catalytic Pd or Cu for cross-coupling reactions, enhancing regioselectivity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons (δ 6.5–7.5 ppm), methyl singlet (δ 2.3–2.5 ppm), and NH₂ protons (δ 5.0–5.5 ppm, exchangeable).

- ¹³C NMR : Pyrimidine carbons (δ 155–165 ppm), aromatic carbons (δ 115–135 ppm), and methyl carbon (δ 20–22 ppm).

- IR : N-H stretches (~3400 cm⁻¹), C-S (650–750 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- HRMS : Exact mass = 233.0582 (C₁₁H₁₁N₃S⁺). LC-QTOF-MS can detect fragmentation patterns for validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.